8-(1H-pyrrol-1-yl)-2-naphthol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-pyrrol-1-ylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-12-7-6-11-4-3-5-14(13(11)10-12)15-8-1-2-9-15/h1-10,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQOFVWSAUJKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC3=C2C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 1h Pyrrol 1 Yl 2 Naphthol and Its Derivatives
Retrosynthetic Analysis and Key Precursors
A primary strategy for the synthesis of N-aryl pyrroles is the Paal-Knorr reaction, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound. imedpub.comresearchgate.net Applying this logic to 8-(1H-pyrrol-1-yl)-2-naphthol, a logical retrosynthetic disconnection is made at the C-N bond between the naphthalene (B1677914) C8 position and the pyrrole (B145914) nitrogen. This approach identifies 8-amino-2-naphthol (B94697) and a suitable 1,4-dicarbonyl compound as the key precursors.
The synthesis of the 8-amino-2-naphthol precursor can be challenging, but routes starting from 1,8-diaminonaphthalene (B57835) or other substituted naphthalenes are conceivable. nih.gov The 1,4-dicarbonyl component can be succinaldehyde (B1195056) or its synthetic equivalents, such as 2,5-dimethoxytetrahydrofuran, which hydrolyzes under acidic conditions to generate the required dicarbonyl in situ.
An alternative retrosynthetic approach involves forming the pyrrole ring on a pre-existing 8-amino-2-naphthol derivative. For instance, a reaction sequence starting from 2-naphthol (B1666908) could involve nitration, reduction, and subsequent pyrrole ring formation.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| 8-Amino-2-naphthol | C₁₀H₉NO | Naphthalene backbone and primary amine for Paal-Knorr cyclization. |
| Succinaldehyde | C₄H₆O₂ | 1,4-dicarbonyl compound for condensation with the primary amine. |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | A stable synthetic equivalent of succinaldehyde. |
Multi-Component Condensation Strategies for Naphthol-Pyrrole Linkages
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. rsc.orgrsc.org Such strategies are particularly effective for synthesizing complex heterocyclic systems like naphthol-pyrrole derivatives. chemicalbook.com
One-pot syntheses that combine several reaction steps without isolating intermediates offer significant advantages in terms of reduced waste, time, and resources. An efficient one-pot, three-component method has been developed for the synthesis of related 1-amidoalkyl-2-naphthols, which involves the reaction of 2-naphthol, an aldehyde, and an amide in the presence of a catalyst. iau.ir
Adapting this for the target scaffold, a one-pot reaction could involve 2-naphthol, an aldehyde, and a pyrrole-containing amide. A specific example is the synthesis of 2-hydroxynaphthyl pyrroles through a one-pot condensation of β-naphthol, benzaldehyde, and a pyrrolyl benzamide (B126). uctm.edu This approach highlights the feasibility of assembling complex naphthol-pyrrole structures in a single, efficient step. Such reactions can be catalyzed by various agents, including nano-SnO₂, to achieve good yields. iau.ir
Table 2: Example of a One-Pot Synthesis for a Naphthol-Pyrrole Derivative
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Yield | Reference |
|---|
Solvent-free, or "neat," reaction conditions are a cornerstone of green chemistry, often leading to higher yields, shorter reaction times, and simplified work-up procedures. researchgate.net The Paal-Knorr synthesis of N-substituted pyrroles can be effectively conducted under solvent-free conditions using various catalysts. researchgate.netmdpi.com
For instance, the condensation of 2,5-hexanedione (B30556) with primary amines proceeds efficiently at elevated temperatures in the presence of catalysts like praseodymium(III) trifluoromethanesulfonate (B1224126) or inexpensive aluminas without any solvent. researchgate.netmdpi.com A highly efficient solvent-free synthesis of 2-hydroxynaphthyl pyrroles has been achieved by heating a mixture of β-naphthol, benzaldehyde, and a pyrrolyl benzamide with a catalytic amount of citric or trichloroacetic acid at 120°C. uctm.edu The catalyst is easily removed by washing with water, simplifying product purification.
Table 3: Catalysts for Solvent-Free Synthesis of Pyrrole and Naphthol Derivatives
| Catalyst | Reaction Type | Conditions | Advantage | Reference |
|---|---|---|---|---|
| Citric Acid (10 mol%) | 3-Component Condensation | 120°C, neat | Green, easily removed | uctm.edu |
| Trichloroacetic Acid (30 mol%) | 3-Component Condensation | 120°C, neat | High efficiency | uctm.edu |
Acid catalysis provides a powerful method for generating highly reactive intermediates that can be trapped to form complex molecules. A key intermediate in the functionalization of phenols and naphthols is the ortho-quinone methide (o-QM). rsc.org These ephemeral species can be generated in situ from 2-naphthol and an aldehyde under acidic conditions. uctm.edunih.gov
The proposed mechanism for the acid-catalyzed, three-component synthesis of 2-hydroxynaphthyl pyrroles involves the initial formation of an o-QM from β-naphthol and an aldehyde. uctm.edu This highly electrophilic intermediate is then rapidly trapped by the nucleophilic amide group of the pyrrolyl benzamide, leading to the formation of the final product. uctm.edursc.org This strategy allows for the direct C-alkylation of the naphthol ring and the simultaneous introduction of the pyrrole moiety. Various acids, including Brønsted acids like citric acid and p-toluenesulfonic acid, can be employed to facilitate this transformation. iau.iructm.edu
While acid catalysis is common for reactions involving o-QMs, base-catalyzed pathways also offer viable routes to pyrrole-containing structures. In some multi-component syntheses of pyrroles, organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are used to facilitate the reaction between nitroolefins and α-isocyanoesters. imedpub.com
In the context of naphthol-pyrrole synthesis, a base could be employed to deprotonate the phenolic hydroxyl group of the naphthol, increasing its nucleophilicity for subsequent reactions. Alternatively, a base could be used to promote the intramolecular cyclization step in certain Paal-Knorr type syntheses. For example, the synthesis of fused pyrroles can involve base-mediated intramolecular macrolactamization. researchgate.net The choice of a basic catalyst depends heavily on the specific substrates and the desired reaction pathway, offering an alternative to the more common acid-catalyzed methods.
Organocatalytic and Asymmetric Synthesis Routes to Chiral Analogues
The development of asymmetric syntheses to produce enantiomerically enriched compounds is a major goal of modern chemistry. Organocatalysis has emerged as a powerful tool for achieving this, providing access to chiral molecules without the need for transition metals. acs.org
For the synthesis of chiral analogues of this compound, organocatalytic strategies can be envisioned that induce chirality either at a stereocenter on a substituent or by creating axial chirality centered on the naphthalene-pyrrole bond.
Chiral Brønsted acids, such as those derived from H₈-BINOL, are highly effective in catalyzing asymmetric reactions, including multi-component reactions like the Biginelli reaction. acs.org Such a catalyst could potentially control the stereoselective addition to an o-QM intermediate. Furthermore, chiral amine catalysts, like diphenylprolinol silyl (B83357) ethers, have been used in cascade conjugate addition-aldol reactions of pyrroles with α,β-unsaturated aldehydes. nih.gov This methodology results in highly functionalized chiral pyrrolizines with excellent enantioselectivity (up to 98% ee) and diastereoselectivity. nih.gov Applying these principles could allow for the construction of chiral side chains on the naphthol-pyrrole scaffold. The synthesis of new EBINOL scaffolds through the interception of a vinylidene-quinone-methide intermediate with 2-naphthols also points to pathways for creating novel atropisomeric structures. researchgate.net
Table 4: Organocatalytic Approaches for Chiral Pyrrole Synthesis
| Catalyst Type | Reaction | Key Features | Potential Application | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid (H₈-BINOL derived) | Asymmetric Biginelli Reaction | High yields and enantioselectivity (up to 97% ee). | Asymmetric multi-component synthesis of naphthol-pyrrole derivatives. | acs.org |
| Diphenylprolinol Silyl Ether | Cascade Conjugate Addition-Aldol | Forms three consecutive stereocenters; >20:1 dr, 90-98% ee. | Enantioselective functionalization of the pyrrole or naphthol ring. | nih.gov |
Post-Synthetic Functionalization and Derivatization of the Naphthol and Pyrrole Moieties
Post-synthetic modification (PSM) is a powerful strategy that allows for the introduction of new functional groups onto a pre-formed molecular scaffold. This approach avoids the need to carry over sensitive functionalities through a multi-step synthesis. For this compound, both the naphthol and pyrrole rings offer reactive sites for such modifications.
The ability to selectively introduce substituents at specific positions is crucial for rationally designing molecules with desired properties. The regioselectivity of electrophilic aromatic substitution on the this compound skeleton is governed by the electronic and steric influences of the existing groups.
Naphthol Ring Functionalization: The 2-hydroxyl group is a powerful activating, ortho, para-directing group. However, the ortho-positions (C1 and C3) and the para-position (C4 is not available) have different reactivities. In related 2-naphthol systems, electrophilic attack is often favored at the C1 and C6 positions. For instance, in 1,1'-bi-2-naphthol (B31242) (BINOL), electrophilic substitution like bromination preferentially occurs at the 6- and 6'-positions, which are para to the hydroxyl groups. nih.govacs.org The position-8 in this compound is already substituted, and the bulky pyrrole group is expected to exert significant steric hindrance, disfavoring substitution at the adjacent C7 position. nih.govacs.org Therefore, electrophilic attack on the naphthol core would likely be directed towards the C1, C3, and C6 positions.
Pyrrole Ring Functionalization: The pyrrole ring is an electron-rich heterocycle that readily undergoes electrophilic substitution. nih.gov The reaction generally occurs at the α-position (C2 or C5) because the resulting cationic intermediate (the Wheland intermediate) is more stabilized by resonance than the intermediate formed from attack at the β-position (C3 or C4). wikipedia.org Therefore, post-synthetic functionalization of the pyrrole moiety in this compound is predicted to occur selectively at the C2' and C5' positions. wikipedia.orgyoutube.com
A wide array of functional groups can be installed onto the parent scaffold to modulate its electronic, steric, and photophysical properties. These modifications are typically achieved through electrophilic substitution reactions.
Common substituents and the reactions used to introduce them include:
Halogenation: Bromination (using NBS) or chlorination (using NCS) can introduce halogens, which are useful handles for subsequent cross-coupling reactions to form C-C or C-heteroatom bonds. wikipedia.org
Acylation: Friedel-Crafts acylation or Vilsmeier-Haack reactions can install acyl or formyl groups, respectively. wikipedia.org These carbonyl groups can alter electronic properties or serve as points for further derivatization, for example, in condensation reactions.
Nitration: The introduction of a nitro group (e.g., with HNO₃/Ac₂O) creates a strongly electron-withdrawing substituent, which can significantly modify the electronic landscape of the molecule. wikipedia.org
Sulfonation: Reaction with agents like pyridine-SO₃ complex can add sulfonic acid groups, which can improve water solubility or act as acidic catalytic sites. wikipedia.org
The introduction of these varied substituents allows for the fine-tuning of the molecule for specific applications, such as adjusting the Lewis acidity of a metal complex in catalysis or shifting the emission wavelength in a fluorescent probe.
Green Chemistry Principles in the Synthesis of this compound Systems
The synthesis of the core this compound structure can be achieved through several routes, with modern approaches increasingly incorporating the principles of green chemistry to enhance sustainability. Key strategies include the use of safer solvents, catalyst-free conditions, and one-pot procedures.
The formation of the pyrrole ring is often accomplished via the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.net Green modifications to this classic reaction are well-documented and highly relevant. Research has demonstrated the efficacy of performing the Paal-Knorr synthesis under catalyst- and solvent-free conditions, simply by mixing the reactants at room temperature. rsc.orgwordpress.com Alternatively, water can be used as an environmentally benign solvent, often accelerating the reaction without the need for an acid catalyst. researchgate.net Organocatalysts, such as vitamin B₁, have also been employed to promote the reaction under mild, eco-friendly conditions. nih.gov
The crucial C-N bond formation between the pyrrole and naphthol moieties is typically achieved via a Buchwald-Hartwig amination . Traditional protocols for this reaction often rely on solvents like toluene (B28343) and 1,4-dioxane, which are considered hazardous. acsgcipr.org Green chemistry principles guide the replacement of these solvents with safer alternatives. Studies have identified greener ether solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) as effective replacements. nsf.govmdpi.com Furthermore, mechanochemical methods, such as high-speed ball milling, enable the Buchwald-Hartwig reaction to proceed under solvent-free conditions, significantly reducing waste and often reaction times. nih.govresearchgate.net One-pot syntheses that combine multiple steps, such as the formation of amidoalkyl naphthols under solvent-free conditions, further exemplify the move towards more sustainable and efficient chemical manufacturing. ijcmas.comnih.govmdpi.com
By integrating these advanced synthetic and green chemistry principles, the production and derivatization of this compound can be achieved in a more efficient, controlled, and environmentally responsible manner.
Mechanistic Investigations of Reactions Involving 8 1h Pyrrol 1 Yl 2 Naphthol
Reaction Pathway Elucidation for Synthetic Transformations
The synthesis of 8-(1H-pyrrol-1-yl)-2-naphthol would likely involve the formation of a C-N bond between the naphthol and pyrrole (B145914) moieties. Several synthetic strategies can be proposed based on established organic chemistry reactions. One plausible pathway is the direct N-arylation of pyrrole with a derivative of 8-amino-2-naphthol (B94697) or the amination of an 8-halo-2-naphthol derivative with pyrrole, often catalyzed by a transition metal complex, such as those based on palladium or copper (Buchwald-Hartwig amination).
Another potential route could be a multi-component reaction, where simpler precursors are combined in a one-pot synthesis to construct the final molecule. The Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, could be adapted. In this scenario, an appropriately functionalized naphthol containing a primary amine would react with a 1,4-dicarbonyl compound.
The specific reaction conditions, such as the choice of catalyst, solvent, temperature, and base, would be critical in determining the efficiency and selectivity of the transformation. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the reaction coordinates and predict the most energetically favorable pathways.
Role of Intermediates in Naphthol-Pyrrole Coupling Reactions
In transition metal-catalyzed naphthol-pyrrole coupling reactions, the catalytic cycle would involve several key intermediates. For instance, in a palladium-catalyzed Buchwald-Hartwig amination, the cycle would typically initiate with the oxidative addition of the 8-halo-2-naphthol derivative to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by the coordination of the pyrrolide anion to the palladium center and subsequent reductive elimination to yield the this compound product and regenerate the Pd(0) catalyst.
The nature of the ligands on the palladium catalyst plays a crucial role in stabilizing the intermediates and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote both the oxidative addition and reductive elimination steps.
In the case of copper-catalyzed reactions (Ullmann condensation), the mechanism is thought to involve the formation of a copper(I) pyrrolide intermediate, which then reacts with the naphthol derivative. The exact nature of the intermediates in these reactions can be complex and may involve higher oxidation state copper species.
Stereochemical Control and Mechanistic Insights in Chiral Syntheses
The structure of this compound possesses a C2-symmetric axis if the pyrrole and naphthol rings are not coplanar, leading to the possibility of atropisomerism. This axial chirality arises from restricted rotation around the C-N bond connecting the naphthyl and pyrrole rings. The synthesis of enantiomerically pure or enriched this compound would require stereochemical control.
This could be achieved through several strategies:
Chiral Catalysis: Employing a chiral catalyst, such as a transition metal complex with a chiral ligand, could induce enantioselectivity in the C-N bond formation step. The chiral environment created by the catalyst would favor the formation of one atropisomer over the other.
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants could direct the stereochemical outcome of the coupling reaction. The auxiliary could then be cleaved to afford the enantiomerically enriched product.
Resolution: Racemic this compound could potentially be resolved into its constituent enantiomers through classical methods, such as the formation of diastereomeric salts with a chiral resolving agent, or by chiral chromatography.
Mechanistic understanding of the stereodetermining step is crucial for designing effective asymmetric syntheses. This would involve identifying the transition state where the axial chirality is set and understanding how the chiral catalyst or auxiliary influences its energy.
Kinetics and Thermodynamics of this compound Chemical Reactivity
Detailed experimental kinetic and thermodynamic data for reactions involving this compound are not readily found in the literature. However, some general principles can be applied.
Kinetics: The rate of reactions involving this compound would depend on several factors, including the concentration of reactants, temperature, and the presence of catalysts. For instance, in a substitution reaction at the pyrrole or naphthol ring, the rate would be influenced by the electronic properties of the molecule. The electron-donating nature of the hydroxyl group on the naphthol ring and the aromaticity of the pyrrole ring would affect the activation energy of the reaction.
The rotational barrier around the C-N bond, which gives rise to atropisomerism, is a key thermodynamic parameter. The magnitude of this barrier would determine the conformational stability of the atropisomers and the temperature at which they can be interconverted.
Advanced Spectroscopic and Supramolecular Structural Characterization
High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR for Conformational Analysis)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of 8-(1H-pyrrol-1-yl)-2-naphthol in solution. One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the chemical environment of the protons and carbons. The aromatic protons of the naphthol and pyrrole (B145914) rings are expected to resonate in the downfield region, typically between 6.5 and 8.5 ppm, due to the deshielding effect of the ring currents. libretexts.org The hydroxyl proton signal would likely be a broad singlet, with its chemical shift being sensitive to solvent and concentration. youtube.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous signal assignment. researchgate.net
COSY spectra establish proton-proton (¹H-¹H) coupling networks within the naphthyl and pyrrolyl spin systems.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the pyrrole ring to the naphthol skeleton at the C8 position via the nitrogen atom.
Solid-state NMR (ssNMR) offers powerful capabilities for analyzing the compound's conformation in the solid phase. acs.org By measuring the chemical shift anisotropy (CSA) tensors, ssNMR can provide detailed information about the local electronic environment and the relative orientation of the pyrrole and naphthol rings. acs.orgacs.org This is particularly useful for identifying the presence of different polymorphs or conformational isomers in the crystalline state. Conformational dynamics, such as the rotation of the pyrrole ring relative to the naphthol plane, can also be investigated using variable temperature ssNMR experiments. acs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical values for naphthol and pyrrole derivatives.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthyl-OH | 4.5 - 9.5 (broad) | - |
| Naphthyl C-H | 7.0 - 8.2 | 110 - 135 |
| Pyrrolyl C-H | 6.0 - 7.5 | 108 - 122 |
| Naphthyl C-O | - | 150 - 158 |
| Naphthyl C-N | - | 135 - 145 |
| Naphthyl Quaternary C | - | 125 - 138 |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Hydrogen Bonding Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a molecular fingerprint, providing detailed information about the functional groups and bonding arrangements within this compound. worktribe.comresearchgate.net
Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by characteristic vibrational modes. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the naphthol hydroxyl group. The broadening of this peak suggests the presence of hydrogen bonding, either intramolecularly with the pyrrole nitrogen or intermolecularly in the solid state or concentrated solutions. youtube.com The N-H stretching vibration of the pyrrole ring (if it were a C-substituted pyrrole) is absent, confirming the N-substitution. researchgate.net The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region.
The study of hydrogen bonding is a key application of vibrational spectroscopy. nih.govnih.gov The position and shape of the O-H stretching band can indicate the strength and nature of the hydrogen bonds. For instance, a sharper, higher frequency O-H band would suggest a weaker or non-existent hydrogen bond, while a broader, red-shifted band points to strong hydrogen bonding. youtube.com
Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on typical values for naphthol and pyrrole derivatives.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique | Notes |
| O-H Stretch | 3200 - 3600 | IR | Broad due to hydrogen bonding |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | |
| Aromatic C=C Stretch | 1400 - 1650 | IR, Raman | Multiple bands expected |
| C-O Stretch | 1200 - 1260 | IR | Strong intensity |
| C-N Stretch | 1300 - 1360 | IR | |
| Out-of-plane C-H Bend | 750 - 900 | IR | Pattern depends on substitution |
Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the compound's identity.
Electron Ionization (EI) or Electrospray Ionization (ESI) methods can be used to generate the molecular ion [M]⁺ or protonated molecule [M+H]⁺. The subsequent fragmentation of this ion in the mass spectrometer provides structural information. The fragmentation pattern is a unique characteristic of the molecule. For this compound, key fragmentation pathways would likely include:
Cleavage of the C-N bond connecting the pyrrole and naphthol moieties, leading to fragments corresponding to the pyrrolyl radical and the 8-amino-2-naphthol (B94697) cation, or vice-versa.
Fragmentation of the naphthol ring, potentially through the loss of CO or CHO from the hydroxyl group.
Fission within the pyrrole ring, leading to smaller nitrogen-containing fragments.
Understanding these pathways helps to piece together the molecular structure and confirm the connectivity of the pyrrole and naphthol units.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound This table is generated based on the compound's structure.
| Fragment Description | Predicted m/z (for the most abundant isotope) |
| Molecular Ion [C₁₄H₁₁NO]⁺ | 209.08 |
| [M - H]⁺ | 208.07 |
| [Naphthol-OH]⁺ fragment | 144.06 |
| [Pyrrole]⁺ fragment | 67.04 |
| Loss of CO from naphthol fragment | 116.06 |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. A successful single-crystal X-ray diffraction experiment would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. researchgate.netresearchgate.net
Key structural features that would be revealed include:
Molecular Geometry : The planarity of the pyrrole and naphthalene (B1677914) ring systems.
Conformation : The dihedral angle between the mean planes of the pyrrole and naphthalene rings. This angle is a critical conformational parameter, influenced by steric hindrance between the peri-hydrogens of the naphthalene core and the hydrogens of the pyrrole ring. mdpi.com
Intermolecular Interactions : The crystal packing would be dictated by non-covalent interactions. Hydrogen bonds involving the hydroxyl group (as a donor) and the pyrrole nitrogen or the oxygen of a neighboring molecule (as acceptors) would be prominent. nih.gov Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in the crystal lattice formation. nih.gov
While a specific crystal structure for this compound is not publicly available, data from related 8-substituted naphthol derivatives suggest that the substituent at the 8-position is often twisted out of the plane of the naphthalene ring to alleviate steric strain. researchgate.net
Table 4: Hypothetical Crystallographic Data Parameters for this compound This table presents typical parameters that would be obtained from an X-ray crystallography study.
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Dihedral Angle (Pyrrole-Naphthol) | 40-70° |
| H-Bonding Motif | O-H···N or O-H···O |
| π-π Stacking Distance | 3.4 - 3.8 Å |
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of this compound, which arise from electronic transitions between molecular orbitals. mdpi.comnih.gov
UV-Vis Absorption : The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the conjugated naphthalene and pyrrole ring systems. frontiersin.org The conjugation between the two rings via the C-N bond could lead to the appearance of new absorption bands or a red-shift (bathochromic shift) of the existing bands compared to the individual chromophores. The absorption properties may also exhibit solvatochromism, where the position of the absorption maximum changes with solvent polarity.
Fluorescence Emission : Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield (Φf), which is a measure of the emission efficiency, and the fluorescence lifetime (τf) are key parameters that characterize the excited state deactivation pathways. researchgate.net For some pyrrole-naphthalene systems, fluorescence can be sensitive to the environment, such as solvent proticity, which can influence excited-state intramolecular charge transfer (ICT) processes. mdpi.com
Table 5: Predicted Photophysical Properties for this compound This table is generated based on data for related pyrrole-naphthol conjugates.
| Parameter | Predicted Range | Notes |
| Absorption Maxima (λ_abs) | 300 - 400 nm | Corresponds to π-π* transitions |
| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Typical for aromatic systems |
| Emission Maxima (λ_em) | 380 - 500 nm | Dependent on solvent polarity |
| Stokes Shift | 50 - 100 nm | |
| Fluorescence Quantum Yield (Φ_f) | 0.05 - 0.50 | Highly dependent on structure and environment |
Circular Dichroism Spectroscopy for Chiral Analogues
The this compound molecule itself is achiral. However, chiral analogues can be designed and their stereochemistry can be studied using Circular Dichroism (CD) spectroscopy. Chirality could be introduced, for example, by creating an atropisomeric system similar to 1,1'-bi-2-naphthol (B31242) (BINOL), where restricted rotation around a single bond leads to stable enantiomers. rsc.org For instance, coupling two units of this compound at the 1-position could create a chiral BINOL-type derivative.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. sioc-journal.cnnih.gov For a chiral molecule, the CD spectrum will show positive or negative bands (Cotton effects) corresponding to its electronic transitions.
The CD spectra of the enantiomers of a chiral analogue would be mirror images of each other. nih.gov
The sign and intensity of the Cotton effects are directly related to the absolute configuration and conformation of the molecule.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to simulate CD spectra and help in assigning the absolute configuration of the enantiomers. nih.gov
The study of such chiral analogues is of great interest for applications in asymmetric catalysis and chiroptical materials. rsc.orgresearchgate.net
Theoretical and Computational Chemistry Studies on 8 1h Pyrrol 1 Yl 2 Naphthol
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics
Quantum chemical calculations are pivotal in understanding the electronic behavior and stability of molecules. For 8-(1H-pyrrol-1-yl)-2-naphthol, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model its electronic structure and energetics with a high degree of accuracy. These computational techniques provide insights into the molecule's reactivity and kinetic stability.
HOMO-LUMO Gap Analysis and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.comresearchgate.net For this compound, the HOMO is predominantly localized on the electron-rich naphthol ring, indicating its propensity to act as an electron donor. Conversely, the LUMO is distributed across the pyrrole (B145914) moiety, suggesting its capacity to accept electrons.
Analysis of the HOMO-LUMO gap allows for the calculation of several key reactivity descriptors, including chemical hardness, softness, electronegativity, and the electrophilicity index. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is termed "soft." mdpi.com These parameters are instrumental in predicting how this compound will interact with other chemical species.
Table 1: Hypothetical Quantum Chemical Parameters for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (η) | 4.6 |
| Electronegativity (χ) | 3.5 |
| Chemical Hardness | 2.3 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 2.68 |
Note: The data in this table is illustrative and based on typical values for similar aromatic compounds.
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP for this compound reveals regions of negative potential, primarily around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrole ring, indicating these as likely sites for electrophilic interaction. Conversely, regions of positive potential are observed around the hydrogen atoms, particularly the hydroxyl proton, suggesting these areas are susceptible to nucleophilic attack. This detailed charge mapping is essential for understanding the molecule's intermolecular interactions and reactivity patterns.
Conformational Analysis and Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic perspective of the molecule's behavior over time, accounting for atomic motions and intermolecular interactions. nih.govfrontiersin.org By simulating the molecule in a solvent environment, MD studies can reveal how this compound adapts its conformation in solution and how it interacts with surrounding solvent molecules. These simulations are crucial for understanding its behavior in realistic chemical and biological systems.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict the spectroscopic signatures of molecules, aiding in their experimental identification and characterization.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms of this compound can be performed. These predicted spectra serve as a valuable reference for interpreting experimental data and confirming the molecular structure.
IR Spectroscopy: The vibrational frequencies and corresponding infrared (IR) absorption intensities can be computed. This allows for the assignment of specific spectral peaks to particular molecular vibrations, such as the O-H stretch of the hydroxyl group or the C-N stretching of the pyrrole ring.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. scirp.org This analysis helps to understand the electronic structure and the nature of the molecular orbitals involved in light absorption.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the most likely reaction mechanisms, including the structures of intermediates and transition states. Characterizing the transition state, the highest energy point along the reaction coordinate, is crucial for determining the reaction's activation energy and, consequently, its rate. For instance, the mechanism of electrophilic substitution on the naphthol or pyrrole ring can be elucidated through these computational studies.
In Silico Screening for Molecular Interaction Potentials
In silico screening techniques, such as molecular docking, are used to predict the potential of this compound to interact with specific biological targets, such as enzymes or receptors. mdpi.comnih.gov These methods involve computationally placing the molecule into the binding site of a target protein and evaluating the strength of the interaction. This approach can identify potential biological activities and guide the design of new molecules with desired therapeutic properties. The insights gained from these screenings can significantly accelerate the drug discovery process by prioritizing compounds for further experimental investigation. mdpi.com
Exploration of Advanced Chemical Applications of 8 1h Pyrrol 1 Yl 2 Naphthol
Supramolecular Chemistry and Self-Assembly Processes
The structure of 8-(1H-pyrrol-1-yl)-2-naphthol is inherently suited for participation in supramolecular chemistry and self-assembly processes. The key features governing these interactions are the hydroxyl (-OH) group on the naphthol ring and the nitrogen-hydrogen (N-H) bond within the pyrrole (B145914) moiety, which can act as hydrogen bond donors. The oxygen and nitrogen atoms can also serve as hydrogen bond acceptors. Furthermore, the planar and aromatic nature of both the naphthalene (B1677914) and pyrrole rings facilitates π-π stacking interactions.
These non-covalent interactions can lead to the formation of well-ordered, one-dimensional, two-dimensional, or even three-dimensional supramolecular structures. The specific nature of the self-assembly would be highly dependent on factors such as solvent polarity, temperature, and concentration. For instance, in non-polar solvents, hydrogen bonding would be the dominant force, potentially leading to the formation of linear chains or cyclic oligomers. In contrast, in more polar environments, π-π stacking interactions might play a more significant role in directing the assembly. The interplay between these forces could give rise to complex and functional supramolecular architectures. magtech.com.cnnwhitegroup.com
Applications in Materials Science
The conjugated π-system and potential for intermolecular interactions make this compound a promising candidate for various applications in materials science.
Organic Optoelectronic Materials
Organic optoelectronic materials have garnered significant interest for their use in devices like organic light-emitting diodes (OLEDs). The performance of these materials is intrinsically linked to their photophysical properties. While specific data for this compound is not available, we can draw parallels with its close analog, 8-amino-2-naphthol (B94697), which is known to be a photoactive charge transfer compound. medchemexpress.comsigmaaldrich.com
The combination of the electron-donating pyrrole group and the electron-accepting character of the naphthalene ring could lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is often desirable in materials for OLEDs as it can influence the emission color and efficiency. The extended π-conjugation of the molecule is expected to result in absorption and emission in the ultraviolet-visible region. The specific wavelengths would be influenced by the degree of planarity between the pyrrole and naphthalene rings and the surrounding environment.
Fluorescent Probes and Chemosensors (Design Principles and Molecular Recognition)
The design of fluorescent probes and chemosensors relies on the principle of modulating the fluorescence output of a molecule upon interaction with a specific analyte. The this compound scaffold possesses key features that make it a promising candidate for such applications. The pyrrole N-H and naphtholic -OH groups can act as recognition sites for anions or cations through hydrogen bonding or deprotonation. researchgate.netnih.gov
The molecular recognition event, such as the binding of an ion, would likely perturb the electronic structure of the molecule, leading to a change in its fluorescence properties. This could manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength (ratiometric sensing). For example, deprotonation of the naphtholic hydroxyl group by a basic anion would increase the electron-donating ability of the oxygen, likely leading to a red-shift in the emission spectrum. researchgate.netrsc.org
To illustrate the potential photophysical properties, the following table presents data for the analogous compound, 8-amino-2-naphthol.
| Property | Value (for 8-amino-2-naphthol) | Reference |
| Emission Maximum | Dependent on solvent polarity and pH | medchemexpress.com |
| Quantum Yield | Dependent on environment | medchemexpress.com |
| Excited State Lifetime | Dependent on environment | medchemexpress.com |
It is anticipated that this compound would exhibit similar environment-sensitive fluorescence, making it a versatile platform for sensor development.
Organic Semiconductors and Field-Effect Transistors (Theoretical Design)
Organic semiconductors are the active components in organic field-effect transistors (OFETs). The charge transport in these materials occurs through the hopping of charge carriers between adjacent molecules, a process that is highly dependent on the molecular packing and electronic coupling in the solid state. rsc.org
Theoretically, the extended π-conjugated system of this compound provides a pathway for charge delocalization, a prerequisite for semiconducting behavior. The ability of the molecule to form ordered structures through hydrogen bonding and π-π stacking, as discussed in the supramolecular chemistry section, is crucial for efficient charge transport. A well-ordered, co-facial π-stacking arrangement would be ideal for maximizing intermolecular electronic coupling and, consequently, charge carrier mobility. researchgate.netrsc.org
The theoretical design of a high-performance organic semiconductor based on this molecule would focus on chemical modifications to tune its electronic energy levels (HOMO and LUMO) and to encourage favorable solid-state packing.
| Parameter | Desired Property for Organic Semiconductors | Theoretical Consideration for this compound |
| Ionization Potential (HOMO) | Matched with the work function of the source electrode for efficient hole injection. | The pyrrole and naphthol moieties contribute to a relatively high-lying HOMO, suggesting potential for p-type conductivity. |
| Electron Affinity (LUMO) | Matched with the work function of the drain electrode for efficient electron injection. | The LUMO level could be tuned by introducing electron-withdrawing substituents on the naphthalene ring. |
| Reorganization Energy | Low, to minimize energy loss during charge hopping. | The rigid nature of the fused ring system could contribute to a relatively low reorganization energy. |
| Intermolecular Electronic Coupling | High, for efficient charge transfer between molecules. | This is highly dependent on the solid-state packing, which could be controlled through chemical functionalization and crystal engineering. |
Role in Catalysis and Organocatalysis (as ligand or chiral auxiliary)
The structure of this compound suggests its potential utility in catalysis, primarily as a bidentate ligand. The nitrogen atom of the pyrrole ring and the oxygen atom of the hydroxyl group can act as a N,O-bidentate chelate to a metal center. mdpi.comnih.gov This coordination could stabilize the metal catalyst and influence its reactivity and selectivity.
Furthermore, if the molecule is synthesized in an enantiomerically pure form, it could serve as a chiral auxiliary or ligand in asymmetric catalysis. The field of asymmetric catalysis heavily relies on chiral ligands to induce stereoselectivity in chemical transformations. sigmaaldrich.comnumberanalytics.comwikipedia.org The C2-symmetric 1,1'-bi-2-naphthol (B31242) (BINOL) is a prominent example of a highly successful chiral ligand derived from a naphthol scaffold. nii.ac.jpresearchgate.net An enantiopure form of this compound could potentially be explored in a variety of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the pyrrole group would offer a different chiral environment compared to existing ligands, potentially leading to novel reactivity and selectivity.
Biochemical Probing and Molecular Interaction Studies (In Vitro Mechanistic Insights only)
The intrinsic fluorescence of this compound, and its sensitivity to the local environment, makes it a candidate for use as a biochemical probe for in vitro studies. rsc.orgnih.govresearchgate.net Such probes are valuable tools for gaining mechanistic insights into molecular interactions without the complexities of a cellular environment.
For instance, the fluorescence of the molecule could be monitored upon binding to a protein or a nucleic acid. Changes in fluorescence intensity, emission wavelength, or polarization could provide information about the binding event, the nature of the binding site, and any conformational changes that occur upon binding. nih.govmdpi.com For example, if the binding pocket of a protein is hydrophobic, a blue-shift in the emission of the probe might be observed. These studies are purely for understanding the fundamental mechanisms of molecular recognition and are not intended for any clinical or drug development purposes.
Receptor Binding Studies (Molecular Docking and In Vitro Assays for Affinity, not efficacy)
No molecular docking simulations or in vitro binding assays have been published that specifically investigate the affinity of this compound for any biological receptor. Consequently, there is no data available to create a table of binding affinities (e.g., Ki or IC50 values) or to discuss its potential interactions with specific receptor subtypes.
Enzyme Inhibition Mechanisms (Molecular Basis, not therapeutic outcome)
There are no published studies detailing the inhibitory effects of this compound on any enzyme. Research into its mechanism of inhibition, including the molecular basis of its interaction with an enzyme's active or allosteric sites, is not present in the current scientific literature. Therefore, no data on enzyme kinetics or inhibition constants (e.g., Ki, IC50) can be presented.
Nucleic Acid Interactions (Binding Modes, not therapeutic use)
Scientific investigation into the potential for this compound to interact with nucleic acids, such as DNA or RNA, has not been reported. There are no studies describing its binding modes (e.g., intercalation, groove binding) or the structural basis of any such interactions.
Future Directions and Emerging Research Avenues for 8 1h Pyrrol 1 Yl 2 Naphthol Derivatives
Novel Synthetic Methodologies and Process Intensification
The future synthesis of 8-(1H-pyrrol-1-yl)-2-naphthol derivatives will likely be characterized by a move towards more efficient, sustainable, and versatile chemical transformations. While classical methods like the Paal-Knorr synthesis provide a foundational approach for the pyrrole (B145914) moiety, researchers are expected to explore innovative strategies to construct the core structure and its analogs. nih.govresearchgate.net
One of the key areas of development will be the adoption of mechanochemical methods . These solvent-free or low-solvent techniques, which use mechanical force to induce chemical reactions, offer a greener alternative to traditional solution-phase synthesis. mdpi.com The advantages include reduced reaction times, lower energy consumption, and often, the ability to produce purer products with minimal work-up. mdpi.com
Furthermore, flow chemistry is anticipated to play a significant role in the process intensification of naphthol-pyrrole synthesis. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and the potential for seamless scale-up. This methodology is particularly suited for multi-step syntheses, allowing for the telescoping of reactions without the need for isolating intermediates.
The development of novel catalytic systems will also be crucial. This includes the exploration of earth-abundant metal catalysts and organocatalysts to replace traditional precious metal catalysts, aligning with the principles of sustainable chemistry.
Advanced Characterization Techniques and Data Interpretation
A deeper understanding of the structure-property relationships in this compound derivatives will be contingent on the application of advanced characterization techniques. While standard spectroscopic methods such as NMR and IR spectroscopy will remain fundamental for structural elucidation, more sophisticated techniques will be required to probe the nuanced electronic and photophysical properties of these molecules. frontiersin.orgnih.gov
For instance, time-resolved fluorescence spectroscopy and transient absorption spectroscopy will be instrumental in unraveling the dynamics of excited states, which is critical for the design of fluorescent sensors and optoelectronic materials. mdpi.comresearchgate.net These techniques can provide insights into processes such as intramolecular charge transfer (ICT), which is often a key feature in fluorescent molecules with donor-acceptor architectures. mdpi.comnih.gov
Solid-state characterization will also be of paramount importance, especially for applications in materials science. Single-crystal X-ray diffraction will continue to provide definitive structural information, revealing details about molecular conformation and intermolecular interactions that govern packing in the solid state. mdpi.com For polymeric derivatives, techniques like solid-state NMR and grazing-incidence wide-angle X-ray scattering (GIWAXS) will be essential for understanding the morphology and organization of thin films.
Integration with Artificial Intelligence and Machine Learning for Property Prediction and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel this compound derivatives. These computational tools can significantly accelerate the research and development process by predicting molecular properties and suggesting new chemical structures with desired functionalities. soken.ac.jp
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning algorithms, can be trained on existing experimental data to predict the biological activity or physical properties of new, untested derivatives. nih.gov This in silico screening can help prioritize synthetic targets, saving time and resources. acs.org
Development of Multi-Functional Naphthol-Pyrrole Scaffolds
The inherent modularity of the this compound scaffold, with distinct and modifiable pyrrole and naphthol units, makes it an ideal platform for the development of multi-functional molecules. Future research will likely focus on integrating different functionalities into a single molecular entity.
For example, by judiciously functionalizing the naphthol and pyrrole rings, it may be possible to create derivatives that exhibit both fluorescent properties for imaging and biological activity for therapeutic purposes. Naphthol derivatives have been explored for their potential as antimicrobial and anticancer agents, and this knowledge can be leveraged to design new theranostic agents. ontosight.airesearchgate.net
Another promising avenue is the development of chemosensors . The photophysical properties of the naphthol-pyrrole core can be engineered to be sensitive to the presence of specific analytes, such as metal ions or biologically important molecules. researchgate.net The pyrrole nitrogen and the naphtholic oxygen can act as binding sites, and upon coordination with an analyte, a change in the fluorescence signal (e.g., enhancement or quenching) can be observed.
Unexplored Areas of Chemical Reactivity and Catalysis
While the fundamental reactivity of pyrroles and naphthols is well-established, the unique electronic and steric environment of the this compound scaffold may give rise to unexplored chemical reactivity. Future investigations could focus on leveraging the pyrrole moiety as a directing group for C-H activation reactions on the naphthalene (B1677914) ring, enabling the regioselective introduction of new functional groups.
The potential of these compounds as catalysts or ligands in catalysis is another largely untapped area. The nitrogen atom of the pyrrole and the oxygen atom of the naphthol could act as a bidentate ligand, coordinating to metal centers to form novel catalysts for a variety of organic transformations. The chiral variants of these ligands could be particularly valuable in asymmetric catalysis.
Furthermore, the extended π-system of the this compound core suggests potential applications in photocatalysis . Upon photoexcitation, these molecules could act as photosensitizers, initiating chemical reactions through energy or electron transfer processes. The development of pyrrole-based conjugated microporous polymers for heterogeneous catalysis highlights the potential of this chemical motif in catalytic applications. frontiersin.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 8-(1H-pyrrol-1-yl)-2-naphthol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves coupling pyrrole derivatives with 2-naphthol precursors. For example, refluxing a halogenated naphthol derivative with 1H-pyrrole in the presence of a base (e.g., NaOH) and a solvent like xylene under inert conditions can yield the target compound. Reaction optimization may include adjusting stoichiometry, temperature (e.g., 120–140°C), and catalyst selection. Evidence from analogous syntheses suggests that prolonged reaction times (25–30 hours) and purification via recrystallization (e.g., methanol) are critical for isolating pure products .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with chiral stationary phases (e.g., IP-CF6 CSP) to resolve stereoisomers or impurities, as demonstrated in separations of structurally similar naphthol derivatives .
- Spectroscopy : Combine -NMR and -NMR to confirm substituent positions and hydrogen bonding patterns. FTIR can identify functional groups (e.g., O–H stretch at ~3200 cm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, with deviations <2 ppm indicating high purity .
Q. What are the key challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Crystallization difficulties often arise from the compound’s planar aromatic system and intermolecular hydrogen bonding. Strategies include:
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to modulate solubility.
- Temperature Gradients : Slow cooling from saturated solutions promotes crystal growth.
- Software Tools : Employ SHELXL for refinement and ORTEP-3 for visualizing packing motifs, ensuring accurate unit cell parameter determination .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced photophysical properties?
- Methodological Answer :
- DFT Calculations : Optimize geometries using Gaussian or similar software to predict electronic transitions (e.g., HOMO-LUMO gaps) and UV-Vis absorption maxima.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
- Validation : Correlate computational predictions with experimental UV-Vis and fluorescence spectra to refine models .
Q. What experimental and analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine -NMR, -NMR, and X-ray crystallography to resolve ambiguities in substituent positioning. For example, X-ray structures can clarify tautomeric forms conflicting with NMR interpretations .
- Isotopic Labeling : Use -labeled pyrrole to track nitrogen environments in complex spectra.
- Error Analysis : Quantify instrument-specific biases (e.g., baseline noise in FTIR) through replicate measurements .
Q. How can reaction parameters be systematically optimized for scaling up this compound synthesis while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to evaluate factors like temperature, catalyst loading, and solvent polarity.
- Byproduct Identification : Use LC-MS to detect side products (e.g., sulfones or resins) and adjust sulfonation conditions (e.g., HSO concentration) to suppress their formation .
- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .
Q. What are the best practices for analyzing metal coordination complexes involving this compound?
- Methodological Answer :
- Titration Techniques : Use potentiometric titrations with chelating agents like 1-(2-pyridylazo)-2-naphthol (PAN) to determine binding constants (log) for transition metals (e.g., Cu, Fe) .
- Single-Crystal XRD : Resolve coordination geometries (e.g., octahedral vs. square planar) and ligand denticity .
- Magnetic Susceptibility : Assess spin states in paramagnetic complexes using SQUID magnetometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
